
3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMB-26は、ヒト免疫不全ウイルス1型(HIV-1)の複製を阻害することで知られる低分子化合物です。これは、宿主タンパク質APOBEC3Gを特異的に安定化させ、ウイルスタンパク質Vifによるその分解を防ぎます。 この安定化は、HIV-1の複製と感染性の低下につながります .
準備方法
合成経路と反応条件
IMB-26の合成は、市販の基質から始まる複数のステップを伴います。重要なステップには、コア構造の形成、続いて目的の生物活性を得るための官能基の修飾が含まれます。 反応条件は、通常、収率と純度を最適化するために、有機溶媒、触媒、および特定の温度と圧力の設定を使用することを伴います .
工業生産方法
IMB-26の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、費用対効果と効率の観点から最適化され、多くの場合、一貫した品質と高いスループットを確保するために、連続フローリアクターと自動システムが使用されます .
化学反応の分析
反応の種類
IMB-26は、以下を含むさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素を添加するか、水素を除去することです。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素を添加するか、酸素を除去することです。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: ハロゲン化物、アミン。
求電子剤: ハロゲン化アルキル、塩化アシル。
主要な生成物
これらの反応から生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。 たとえば、IMB-26の酸化は、ヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
IMB-26は、以下を含む幅広い科学研究への応用を持っています。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: APOBEC3Gの安定化における役割と、HIV-1複製を阻害する可能性について調査されています。
医学: HIV-1感染症の治療のための潜在的な治療薬として探索されています。
科学的研究の応用
IMB-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in stabilizing APOBEC3G and its potential to inhibit HIV-1 replication.
Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections.
作用機序
IMB-26は、APOBEC3Gタンパク質に直接結合することでその効果を発揮し、これによりHIV-1 Vifタンパク質との相互作用が妨げられます。この阻害は、APOBEC3GをVifによる分解から保護し、ウイルスゲノムに過剰変異を誘発することで抗ウイルス活性を発揮することを可能にします。 関与する分子標的には、APOBEC3GとVifの間の結合界面と、タンパク質分解に関与するユビキチン-プロテアソーム経路が含まれます .
類似化合物の比較
類似化合物
IMB-35: APOBEC3Gを安定化させ、HIV-1の複製を阻害するもう1つの低分子阻害剤。
IMB-301: APOBEC3Gに結合し、IMB-26と同様にVifとの相互作用を阻害する化合物.
独自性
IMB-26は、APOBEC3Gに対する高い特異性と、APOBEC3Gを持たない細胞に影響を与えることなく、HIV-1感染性を大幅に低下させる能力で独自です。 この特異性は、標的抗ウイルス療法の開発のための有望なリード化合物です .
類似化合物との比較
Similar Compounds
IMB-35: Another small molecule inhibitor that stabilizes APOBEC3G and inhibits HIV-1 replication.
IMB-301: A compound that binds to APOBEC3G and disrupts its interaction with Vif, similar to IMB-26.
Uniqueness
IMB-26 is unique in its high specificity for APOBEC3G and its ability to significantly reduce HIV-1 infectivity without affecting cells lacking APOBEC3G. This specificity makes it a promising lead compound for the development of targeted antiviral therapies .
特性
分子式 |
C20H23BrN2O6 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23BrN2O6/c1-11(21)19(24)23-14-8-12(6-7-15(14)26-2)20(25)22-13-9-16(27-3)18(29-5)17(10-13)28-4/h6-11H,1-5H3,(H,22,25)(H,23,24) |
InChIキー |
FMSAPLQSZMFMOR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


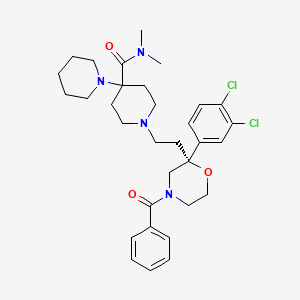


![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

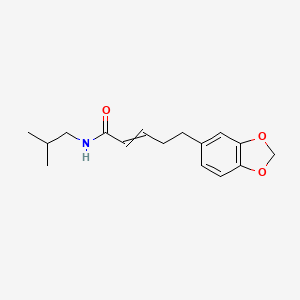


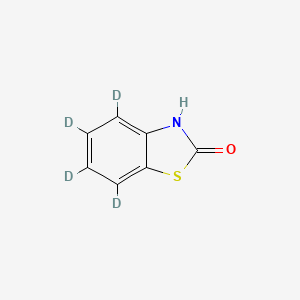
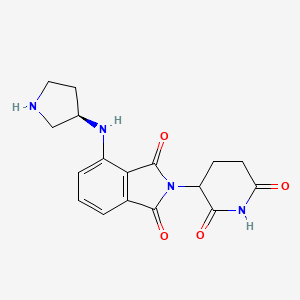
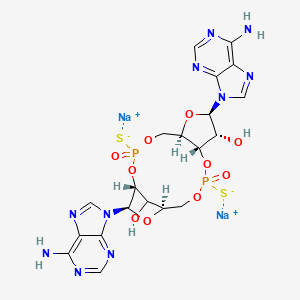
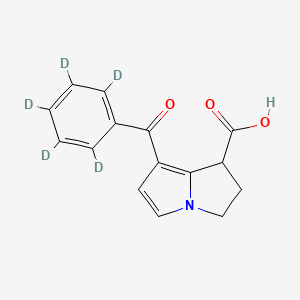
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

